![molecular formula C20H21FN2O3S B2688115 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-2-methylbenzenesulfonamide CAS No. 932502-68-6](/img/structure/B2688115.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H21FN2O3S and its molecular weight is 388.46. The purity is usually 95%.
BenchChem offers high-quality N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
GABAA/Benzodiazepine Receptor Binding
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-2-methylbenzenesulfonamide is part of a new series of compounds that exhibit high affinity for the GABAA/benzodiazepine receptor. These compounds, including similar imidazo[1,5-a]quinoxaline amides and carbamates, demonstrate a range of intrinsic efficacies, indicating potential applications in neuropharmacology and anxiolytic drug development (Tenbrink et al., 1994).
Neurological and Neuropsychiatric Disorders
This compound is part of a class of tetracyclic butyrophenones that show promising activity as multifunctional drug candidates for treating neuropsychiatric and neurological disorders. Their potent binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors suggest therapeutic potential in conditions like schizophrenia and bipolar disorder (Li et al., 2014).
Anticancer Properties
Some derivatives of this compound, like 2‐anilino‐3‐aroylquinolines, have shown significant antiproliferative activity against various human cancer cell lines. Their mechanism involves inhibition of tubulin polymerization, inducing cell cycle arrest at the G2/M phase and leading to apoptosis. This indicates potential applications in cancer therapy, especially for lung and prostate cancer (Srikanth et al., 2016).
Dye and Pigment Industry
Derivatives of this compound have been used in the synthesis of new azo disperse dyes. These dyes have various applications in the dyeing of textiles and are important for the pigment industry due to their color properties and tautomeric structures (Rufchahi & Gilani, 2012).
Anticancer Activity in Renal Cancer
A specific derivative, 6-[3-(p-Tolylsulfonylamino)propyl]diquinothiazine1, has demonstrated promising anticancer activity against renal cancer cell line UO-31. This suggests its potential use in developing new therapeutics for renal cancer (Jeleń et al., 2013).
Synthesis of Tetrahydro-2H-pyrano[3,4-c]quinoline Derivatives
This compound is involved in the synthesis of tetrahydro-2H-pyrano[3,4-c]quinoline derivatives through cascade cyclization processes. These derivatives have potential applications in medicinal chemistry and drug synthesis (Reddy et al., 2016).
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S/c1-13-11-16(21)6-9-19(13)27(25,26)22-17-7-8-18-15(12-17)3-2-10-23(18)20(24)14-4-5-14/h6-9,11-12,14,22H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIPDCKFIMCUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

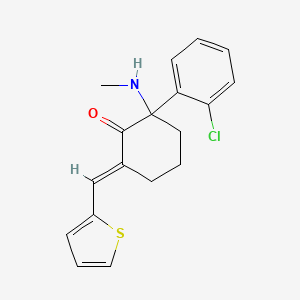
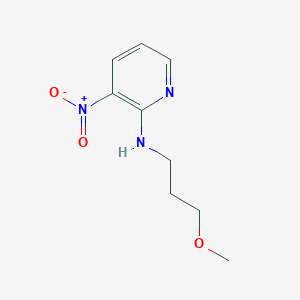
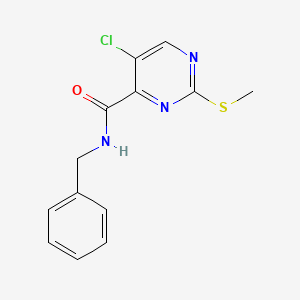
![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2688037.png)
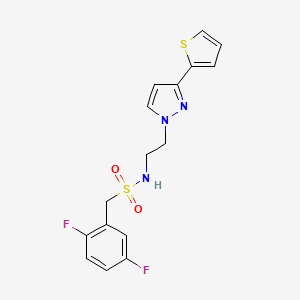

![3-methyl-N-(3-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2688042.png)
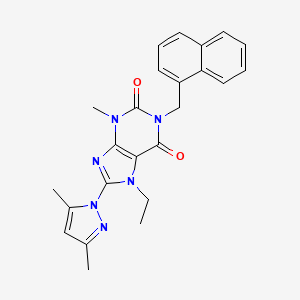
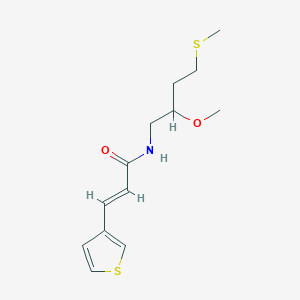


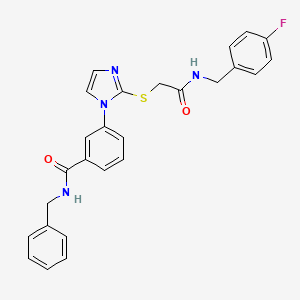
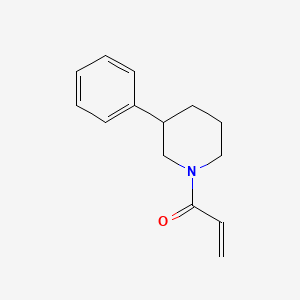
![3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2688055.png)